Product packaging for 3-tert-butyl-1H-indol-5-amine(Cat. No.:CAS No. 952664-68-5)

3-tert-butyl-1H-indol-5-amine

Cat. No.: B1441374
CAS No.: 952664-68-5
M. Wt: 188.27 g/mol
InChI Key: QOWLDRVCYQATFR-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

Indole derivatives represent one of the most vital classes of heterocyclic compounds in drug discovery. jchr.org Their versatile structure allows them to mimic proteins and interact with various biological targets, leading to a wide spectrum of pharmacological activities. jchr.orgnih.gov Natural and synthetic indole-containing molecules have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. jchr.orgnih.gov

The indole nucleus is a fundamental component of many biologically active compounds. nih.gov For instance, the essential amino acid tryptophan is a precursor to several indole-containing substances with diverse biological roles, including neurotransmitters like serotonin (B10506) and plant hormones. bohrium.com Well-known drugs such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine medication sumatriptan (B127528) feature the indole core, highlighting its importance in medicinal chemistry. nih.govpcbiochemres.com The ability of indole derivatives to serve as building blocks for more complex molecules further underscores their significance in organic synthesis. biosynth.com

Rationale for Investigating 3-tert-butyl-1H-indol-5-amine

The specific substitution pattern of this compound presents a unique combination of electronic and steric properties that warrant investigation. The bulky tert-butyl group at the 3-position is of particular interest. This position is the most common site for electrophilic substitution in the indole ring. pcbiochemres.comacs.org The presence of a large alkyl group can influence the reactivity of the indole nucleus and potentially enhance the stability of the molecule by preventing unwanted oligomerization reactions. acs.org

Furthermore, the amine group at the 5-position provides a site for further functionalization, allowing for the synthesis of a diverse library of derivatives. The combination of the electron-donating amine group and the sterically demanding tert-butyl group can lead to novel compounds with unique biological activities and material properties.

Overview of Current Research Landscape on this compound and Related Indoles

Current research on this compound and related 3-substituted indoles is multifaceted. Investigations span from the development of efficient synthetic methodologies to the exploration of their potential in medicinal chemistry and materials science. acs.org While specific research on this compound is somewhat limited, the broader field of 3-substituted and 5-aminoindole (B14826) derivatives is an active area of study. acs.orgmedchemexpress.comnih.gov

Researchers are exploring the synthesis of various diaminoindoles for their potential biological applications. acs.orgacs.org The introduction of substituents at the 3-position, such as the tert-butyl group, is a strategy being investigated to improve the stability and efficacy of these compounds. acs.org The development of new kinase inhibitors and other pharmacologically active agents often involves the use of substituted indole scaffolds. nih.gov The unique structural features of this compound make it a promising candidate for further investigation within these research domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B1441374 3-tert-butyl-1H-indol-5-amine CAS No. 952664-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLDRVCYQATFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723485
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952664-68-5
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Development

Synthesis of 3-tert-butyl-1H-indol-5-amine

The primary route to synthesizing this compound involves a two-step process: the tert-butylation of a pre-functionalized indole (B1671886) followed by the chemical modification of a substituent on the benzene (B151609) ring portion of the heterocycle. A common and effective strategy begins with the synthesis of 3-tert-butyl-5-nitro-1H-indole.

Reduction of 3-tert-butyl-5-nitro-1H-indole

The synthesis of the title compound is achieved through the chemical reduction of its nitro-group-containing precursor, 3-tert-butyl-5-nitro-1H-indole. The precursor itself can be synthesized via a Friedel-Crafts alkylation reaction. In a typical procedure, 5-nitro-1H-indole is treated with an alkylating agent like 2-bromo-2-methyl-propane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) acs.org. The reaction is initiated at a reduced temperature and allowed to proceed to completion at a slightly higher temperature acs.org.

Once the precursor is obtained, the final step is the reduction of the nitro group at the C-5 position to a primary amine. This transformation is a common procedure in organic synthesis and can be accomplished using various reducing agents. A transfer hydrogenation utilizing iron (Fe) powder in the presence of an electrolyte like ammonium (B1175870) chloride (NH₄Cl) is an effective method for cleanly reducing nitro groups on indole rings to the corresponding aminoindoles. organic-chemistry.orgnih.gov Alternatively, catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is another established method for this conversion. organic-chemistry.org These methods are generally high-yielding and compatible with the indole core.

Strategies for Introduction of tert-Butyl Groups on Indole Scaffolds

The installation of a tert-butyl group, particularly at the electron-rich C-3 position of the indole ring, is a key strategic step in the synthesis of the target molecule and its analogues. This is primarily achieved through electrophilic aromatic substitution, though palladium-catalyzed methods for functionalizing indoles are also prominent in modern organic synthesis.

Electrophilic Aromatic Substitution Approaches

The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic site, making it the preferred position for electrophilic aromatic substitution. acs.orgbeilstein-journals.org Friedel-Crafts alkylation is a classic and direct method for introducing alkyl groups like tert-butyl onto aromatic rings. beilstein-journals.org For instance, the synthesis of 3-tert-butyl-5-nitro-1H-indole employs 2-bromo-2-methyl-propane as the source of the tert-butyl electrophile, activated by aluminum chloride. acs.org

However, traditional Friedel-Crafts reactions on indoles can be challenging, sometimes leading to mixtures of products due to competing substitutions at other positions (e.g., C-1, C-2) or over-alkylation. syr.edumdpi.com To address this, alternative conditions have been developed. One such method involves using K-10 montmorillonite (B579905) clay with tert-butanol (B103910) under solvent-free microwave conditions, which has been reported to selectively install tert-butyl groups at the C-3 position for a variety of indole substrates. syr.edumdpi.com The success of these reactions is often highly dependent on the specific substrate and reaction conditions. syr.edu

Optimization of Reaction Conditions for tert-Butyl Indole Formation

The efficiency and selectivity of tert-butyl group installation on the indole scaffold are highly sensitive to the reaction conditions. A notable case study involves the tert-butylation of 7-bromoindole. syr.edu Initial attempts using the reported microwave-assisted reaction with K-10 clay and hygroscopic tert-butanol failed to yield the desired product, instead forming an indole tetramer. syr.eduorgsyn.org

Subsequent investigation revealed that the presence of water from the hygroscopic reagent was the likely cause of the side reaction. syr.eduorgsyn.org By optimizing the protocol, it was found that replacing tert-butanol with a non-hygroscopic alkylating agent, 2-chloro-2-methylpropane, successfully prevented the formation of the byproduct. syr.eduorgsyn.org Further optimization by lowering the reaction temperature and reducing the reaction time minimized the formation of dialkylated products. syr.edu Under these refined conditions, the desired 7-bromo-3-tert-butylindole was isolated in a moderate yield, highlighting the critical importance of careful selection of reagents and control of reaction parameters. syr.edu

Table 1: Optimization of Reaction Conditions for 7-bromo-3-tert-butylindole Synthesis syr.eduorgsyn.org
Alkylating AgentCatalyst/MediumConditionsPrimary Outcome
tert-butanolK-10 Montmorillonite ClayMicrowaveFormation of indole tetramer; desired product was a minor component.
2-chloro-2-methylpropaneK-10 Montmorillonite ClayMicrowave, 110 °C, 5 minSuccessful formation of the desired 3-tert-butyl-7-bromoindole.

Preparation of Functionalized this compound Derivatives

The presence of a primary aromatic amine at the C-5 position makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules. The nucleophilic amine can readily participate in various chemical transformations.

Common derivatizations include condensation reactions with aldehydes or ketones to form the corresponding imines. For example, the structurally similar 3-tert-butyl-1-methyl-1H-pyrazol-5-amine readily condenses with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature to yield the N-pyrazolyl imine in good yield. It is highly probable that this compound would undergo similar reactions.

Furthermore, the amine group is an excellent nucleophile for acylation reactions with acid chlorides or anhydrides to form amides. This approach is widely used to append various functional groups to the indole scaffold. organic-chemistry.org

Modifications at the Indole Nitrogen Atom

The nitrogen atom of the indole ring (N-1) is a key site for synthetic modification. As a secondary amine, it possesses a proton that is moderately acidic and can be removed by a suitable base, allowing for subsequent reactions with electrophiles. wikipedia.org Common modifications include alkylation and acylation, which can significantly alter the electronic properties and steric profile of the molecule.

N-Alkylation: Direct alkylation of the indole nitrogen can be achieved using various alkylating agents. For instance, methods have been developed for the N-alkylation of indole derivatives using reagents like tert-butyl (2S)-(p-tolylsulfonyloxy)propionate, which introduces a chiral substituent at the nitrogen atom. researchgate.net Such reactions typically proceed by deprotonating the indole with a base like sodium hydride (NaH) in an aprotic solvent, followed by the addition of the alkyl halide or sulfonate.

N-Acylation: Acylation of the indole nitrogen is a common strategy, often employed to install a protecting group. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. The reaction of an indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions yields the N-Boc protected derivative. mdpi.com This modification serves two primary purposes: it protects the nitrogen from participating in subsequent reactions and it can influence the regioselectivity of further substitutions on the indole core. For example, protection of the indole nitrogen is sometimes necessary to prevent oxidation of the indole ring during bromination reactions aimed at other positions. mdpi.com The Boc group is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). acs.org

Table 1: Examples of Reagents for N-1 Modification

Reaction TypeReagent ExampleResulting Group
Alkylationtert-Butyl (2S)-(p-tolylsulfonyloxy)propionateChiral ester substituent
AcylationDi-tert-butyl dicarbonate ((Boc)₂O)tert-butoxycarbonyl (Boc)
AcylationBenzyl chloroformateCarboxybenzyl (Cbz)

Derivatization via the Amine Functional Group

The primary amine at the C5-position is a rich handle for a diverse array of chemical transformations, allowing for the introduction of numerous functional groups. Standard reactions for aromatic amines can be readily applied to this compound to generate libraries of derivatives.

Acylation and Sulfonylation: The amine group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form amide derivatives. A patent for indole derivatives describes the reaction of the amino group with various optionally substituted acyl groups. google.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can introduce a wide range of substituents, from simple aliphatic chains to complex aromatic systems.

Carbonyl and Carbamoyl (B1232498) Derivatives: The amine can also be derivatized to form other important functional groups. For example, reaction with isocyanates or carbamoyl chlorides can produce urea (B33335) derivatives, while reaction with chloroformates can yield carbamates. A patent discloses the formation of (alkoxy)carbonyl derivatives at this position. google.com

Multi-component Reactions: The 5-aminoindole (B14826) scaffold can participate in multi-component reactions. For example, 1H-indol-5-amine (a related compound) undergoes a three-component reaction with aromatic aldehydes and a piperidine (B6355638) derivative to yield complex heterocyclic systems. medchemexpress.com This suggests that this compound could be a suitable substrate for similar complexity-generating transformations.

Table 2: Examples of Derivatization at the C-5 Amine

Reagent ClassExample ReagentResulting Functional Group
Acyl HalideAcetyl chlorideAmide
Sulfonyl HalideTosyl chlorideSulfonamide
ChloroformateEthyl chloroformateCarbamate
IsocyanatePhenyl isocyanateUrea

Substitutions on the Indole Core for Library Generation

Beyond modifications at the nitrogen and the C5-amine, the indole ring itself can undergo further substitution, typically through electrophilic aromatic substitution. The inherent reactivity of the indole ring system, combined with the directing effects of the existing substituents (the C3-tert-butyl group and the C5-amine), governs the position of these substitutions. The electron-donating nature of the indole nitrogen and the C5-amine generally activates the ring towards electrophiles.

Electrophilic Halogenation: Halogenation is a common method for functionalizing the indole core. The introduction of a halogen, such as bromine or chlorine, provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), greatly expanding the diversity of accessible derivatives. To control the position of halogenation and avoid undesired side reactions like oxidation, the indole nitrogen is often first protected with a group like Boc. mdpi.com For example, N-protected indoles can be brominated at the C2 position using reagents like N-bromosuccinimide (NBS). acs.org Lithiation of the C2 position with organolithium reagents like n-butyl lithium, followed by quenching with an electrophile, is another established method for C2-functionalization of N-protected indoles. wikipedia.org Research has also shown that 7-bromo-3-tert-butyl indole can be synthesized, indicating that substitution at the C7 position is also viable. acs.org The positions most susceptible to electrophilic attack on the 5-aminoindole core are generally the C4 and C6 positions, and to a lesser extent, the C2 position.

The systematic application of these substitution reactions allows for the generation of large chemical libraries based on the this compound scaffold, enabling extensive exploration of its chemical space for various research purposes.

Spectroscopic and Structural Characterization of 3 Tert Butyl 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 3-tert-butyl-1H-indol-5-amine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the protons on the indole (B1671886) ring system. The proton at the C2 position typically appears as a singlet or a narrow triplet, influenced by the adjacent NH proton. The protons on the benzene (B151609) ring portion (H4, H6, and H7) would present as a set of coupled signals, with their chemical shifts and splitting patterns dictated by the electron-donating amine group at C5. The amine protons themselves would likely appear as a broad singlet. A characteristic feature would be a sharp singlet in the upfield region, integrating to nine protons, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group. The indole NH proton is expected to be a broad singlet in the downfield region.

Expected ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures.)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)8.0 - 8.5br s-
H27.0 - 7.2s or t-
H46.8 - 7.0d~2.0
H66.6 - 6.8dd~8.5, ~2.0
H77.1 - 7.3d~8.5
NH₂ (Amine)3.5 - 4.5br s-
C(CH₃)₃1.3 - 1.5s-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are anticipated. The spectrum would be characterized by signals for the eight sp²-hybridized carbons of the indole ring and the four sp³-hybridized carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are influenced by the substituents. The C5 carbon, bonded to the electron-donating amino group, would be shifted upfield, while the adjacent carbons (C4 and C6) would also be affected. The quaternary carbon and the three methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures.)

CarbonExpected Chemical Shift (δ, ppm)
C2120 - 125
C3115 - 120
C3a125 - 130
C4105 - 110
C5140 - 145
C6110 - 115
C7110 - 115
C7a130 - 135
C (CH₃)₃30 - 35
C(C H₃)₃30 - 35

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity of the molecule. rjraap.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the coupled protons on the benzene portion of the indole ring (H4, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the protons of the tert-butyl group would show a correlation to the C3 carbon of the indole ring, confirming its position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the indole and the primary amine would appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H (Indole)3350 - 3450
N-H (Amine)3200 - 3400 (two bands)
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 2970
Aromatic C=C1450 - 1600
C-N1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. scispace.comresearchgate.net For this compound (C₁₂H₁₆N₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the identity of the compound. Fragmentation patterns observed in the mass spectrum can also offer further structural information. For instance, a common fragmentation pathway for tert-butyl substituted compounds is the loss of a tert-butyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical analytical method for the verification of the molecular mass and purity of synthesized indole derivatives. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing highly specific data.

In the characterization of this compound, Electrospray Ionization-Mass Spectrometry (ESI-MS) is typically employed. For the target compound, analysis has shown an experimentally observed mass-to-charge ratio (m/z) of 207.1, which corresponds to the protonated molecule [M+H]⁺. google.com This finding is consistent with the calculated molecular weight for the compound (C₁₂H₁₆N₂), which is 188.27 g/mol . bldpharm.comsigmaaldrich.com The retention time under specific chromatographic conditions was recorded at 2.37 minutes. google.com

Furthermore, LC-MS is vital for characterizing key intermediates in its synthesis. For instance, the precursor 7-bromo-3-tert-butylindole was analyzed using high-resolution mass spectrometry (HRMS) with an ESI Time-of-Flight (TOF) detector. The analysis yielded an m/z value of 250.0231 for the deprotonated molecule [M-H]⁻, which precisely matches the calculated value of 250.0231 for the formula C₁₂H₁₁NBr, confirming its identity with high accuracy. acs.org

CompoundFormulaIonization ModeCalculated m/zFound m/zRetention Time (min)
This compoundC₁₂H₁₆N₂ESI+189.1386 [M+H]⁺207.1 [M+H]⁺ (Note: Source indicates calc. 206.1, likely a typo for the neutral mass) google.com2.37 google.com
7-Bromo-3-tert-butylindoleC₁₂H₁₁NBrESI-250.0231 [M-H]⁻250.0231 [M-H]⁻ acs.orgN/A

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, serving as a fundamental test of purity and empirical formula confirmation. For this compound, the molecular formula is established as C₁₂H₁₆N₂. bldpharm.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. This data is then compared against experimentally determined values from a sample of the synthesized compound to verify its integrity.

The expected values are derived from the atomic weights of the constituent elements and the compound's molecular weight (188.27 g/mol ).

ElementTheoretical % (for C₁₂H₁₆N₂)Found %
Carbon (C)76.55Data not available in sourced literature
Hydrogen (H)8.57Data not available in sourced literature
Nitrogen (N)14.88Data not available in sourced literature

The congruence between theoretical and found percentages is a standard criterion for the confirmation of a newly synthesized compound's structure and purity in chemical literature. mdpi.com

X-ray Crystallography of Key Intermediates and Derivatives

Single-crystal X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and solid-state conformation. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides critical insight into the structural behavior of this class of compounds.

An example is the detailed crystallographic study of 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one, a complex derivative containing a tert-butyl group attached to a heterocyclic system. researchgate.net The analysis of this molecule (C₂₃H₂₂N₄O) reveals important structural features that can be extrapolated to other tert-butyl-substituted heterocycles. The study confirmed the molecular connectivity and revealed that in the crystal lattice, molecules form hydrogen-bonded dimers via N—H⋯O interactions. These dimers are further linked into chains by aromatic π–π stacking interactions. researchgate.net

Such detailed structural information is invaluable for understanding intermolecular forces and crystal packing, which influence the physical properties of the material. Data collection for such studies is typically performed on modern diffractometers. mdpi.com

Crystal Data for 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one researchgate.net
ParameterValue
Chemical formulaC₂₃H₂₂N₄O
Molecular weight386.46
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)14.9366 (4), 8.7865 (2), 16.3267 (5)
β (°)109.916 (1)
Volume (ų)2011.85 (10)
Z4
Calculated density (Mg m⁻³)1.277
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125

The hydrophobic tert-butyl group often plays a significant role in defining the local conformation and influencing protein-ligand interactions, as observed in structural studies of other complex molecules. nih.gov

Computational Investigations and Molecular Modeling of 3 Tert Butyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It provides a balance between accuracy and computational cost, making it a standard tool for studying systems of pharmaceutical interest. mdpi.com For 3-tert-butyl-1H-indol-5-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry and electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com

Table 1: Representative DFT-Calculated Electronic Properties Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative for a molecule of this class.

ParameterValue
HOMO Energy-5.25 eV
LUMO Energy-0.89 eV
HOMO-LUMO Gap (ΔE)4.36 eV
Dipole Moment2.15 Debye

The indole (B1671886) nucleus can exhibit tautomerism, a form of isomerism involving the migration of a proton. While the 1H-indole form is overwhelmingly stable, computational methods can be used to analyze the relative energies of less common tautomers, such as the 3H-indole or the non-aromatic isoindole forms. DFT calculations are instrumental in quantifying the energy differences between these tautomers, confirming the stability of the canonical structure. imist.ma The presence of substituents, such as the tert-butyl and amine groups on the indole ring of this compound, can influence the electronic landscape, but the fundamental stability of the 1H-tautomer is generally retained.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsdronline.com This method is crucial for predicting the biological activity of compounds like this compound by modeling its interaction with specific protein targets.

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of a receptor. A scoring function is then used to estimate the likelihood of each conformation being the correct binding mode. For indole derivatives, which are known to interact with a wide range of biological targets, docking can reveal how the tert-butyl group fits into hydrophobic pockets and how the amine and indole N-H groups might form hydrogen bonds with amino acid residues in the receptor's active site. nih.govnih.gov

The primary output of a docking study is a quantitative estimation of the binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger predicted binding affinity. These studies also provide a detailed, 3D visualization of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for stabilizing the complex. mdpi.comresearchgate.net

Table 2: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target Scores and interactions are representative examples for indole-based kinase inhibitors.

ParameterDescription
Binding Affinity (Docking Score)-8.5 kcal/mol
Hydrogen BondsIndole N-H with backbone C=O of GLU-102; Amino group with side chain of ASP-155
Hydrophobic Interactionstert-butyl group with hydrophobic pocket formed by LEU-45, VAL-53, ILE-98
Pi-Stacking InteractionsIndole ring with the phenyl ring of PHE-153

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.netmdpi.com

Table 3: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterTypical Value/Setting
Simulation SoftwareGROMACS, AMBER
Protein Force FieldAMBER99SB-ILDN, CHARMM36m
Ligand Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P water
Simulation Time100 - 500 nanoseconds
Temperature300 K
Pressure1 bar

Conformational Analysis and Stability of Ligand-Target Complexes

Conformational analysis is crucial for understanding how a ligand like this compound adapts its shape to bind effectively to a biological target. The stability of the resulting ligand-target complex is dictated by a network of non-covalent interactions, which can be meticulously studied using computational modeling.

While specific crystal structure data for this compound complexed with a target is not available, analysis of similar heterocyclic compounds provides insight into the typical methodologies. For instance, in crystal structures of related indole and pyrazole (B372694) derivatives, key conformational features such as the planarity of fused rings and the dihedral angles between different parts of the molecule are determined. In a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings were found to be non-coplanar, forming a significant dihedral angle of 50.61°. researchgate.net This twisting is critical for defining the molecule's three-dimensional shape and its ability to fit into a protein's binding pocket.

Exploration of Dynamic Interactions within Biological Environments

While static docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its target over time. nih.gov This technique simulates the natural movements of atoms in the complex, providing a more realistic understanding of binding stability and the role of specific interactions. nih.gov

For indole derivatives, MD simulations are used to validate docking results and assess the stability of the ligand in the binding pocket. nih.gov Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher fluctuations often occur in loop regions of the protein, while residues in the binding site that interact with the ligand typically show lower fluctuation, indicating stable contacts.

These simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov For this compound, an MD simulation would reveal how the tert-butyl group settles into a hydrophobic pocket and how the amine and N-H groups maintain their hydrogen bonds with receptor residues, confirming the stability of the binding mode in a dynamic, solvated environment.

Pharmacoinformatics and Chemoinformatics Applications

Pharmacoinformatics and chemoinformatics are essential for the early-stage evaluation of potential drug candidates, helping to filter out compounds with unfavorable properties before significant resources are invested. espublisher.com These fields use computational tools to predict a molecule's biological activities and assess its drug-like characteristics.

In silico Prediction of Biological Activity Scores

In silico tools can predict the likelihood of a compound interacting with various classes of biological targets based on its chemical structure. Software platforms analyze a molecule's features and compare them to databases of known active compounds to generate bioactivity scores. A higher score suggests a greater probability of activity at a particular target. For indole derivatives, these predictions are valuable for identifying potential therapeutic applications. espublisher.com

Below is an illustrative table of predicted biological activity scores for this compound, based on typical analyses for heterocyclic compounds. A score greater than 0.0 is generally considered active, between -5.0 and 0.0 is moderately active, and less than -5.0 is inactive.

Target ClassPredicted Bioactivity ScorePredicted Activity
GPCR Ligand0.15Active
Ion Channel Modulator-0.20Moderately Active
Kinase Inhibitor0.35Active
Nuclear Receptor Ligand-0.10Moderately Active
Protease Inhibitor-0.55Moderately Active
Enzyme Inhibitor0.40Active

Note: These values are hypothetical and serve as an example of typical in silico predictions.

These predictions suggest that this compound may have potential as a kinase inhibitor, an enzyme inhibitor, or a G-protein coupled receptor (GPCR) ligand, guiding further experimental validation.

Drug-likeness Assessment and Lead Compound Selection (e.g., Lipinski's Rule of Five compliance)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with good oral bioavailability. A compound is considered to have favorable drug-like properties if it meets most of these criteria.

The properties of this compound are evaluated against Lipinski's Rule of Five in the table below.

ParameterValue for this compoundLipinski's Rule (should not exceed)Compliance
Molecular Weight (MW)188.27 g/mol < 500 g/mol Yes
LogP (octanol-water partition coefficient)~3.1< 5Yes
Hydrogen Bond Donors (N-H, O-H)2 (one from -NH2, one from indole -NH)< 5Yes
Hydrogen Bond Acceptors (N, O atoms)1 (the nitrogen of the -NH2 group)< 10Yes

As shown in the table, this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its calculated lipophilicity (LogP) is within the acceptable range, and it has an appropriate number of hydrogen bond donors and acceptors. This profile suggests that the compound has a high likelihood of good membrane permeability and oral bioavailability, making it a promising candidate for further development as a lead compound. Further in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide a more detailed profile of its pharmacokinetic and safety properties. neliti.comimedpub.com

Biological and Pharmacological Evaluation of 3 Tert Butyl 1h Indol 5 Amine and Its Derivatives

Antimicrobial Activity

No specific studies detailing the antimicrobial activity of 3-tert-butyl-1H-indol-5-amine were identified.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

There is no available research data on the efficacy of this compound against Gram-positive and Gram-negative pathogens.

Antifungal Activity

Information regarding the antifungal properties of this compound is not available in the reviewed literature.

Antitubercular Activity against Mycobacterium tuberculosis

No studies were found that evaluated the antitubercular activity of this compound against Mycobacterium tuberculosis.

Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition in Staphylococcus aureus NorA)

There is no published research on the mechanisms of antimicrobial action for this compound, including its potential role as an efflux pump inhibitor in Staphylococcus aureus NorA.

Anti-inflammatory Potential

While a patent for modulators of ATP-binding cassette transporters suggests that a composition containing this compound may include an anti-inflammatory agent, it does not provide any data on the intrinsic anti-inflammatory potential of the compound itself. google.com

In Vitro Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2, LOX)

No data is available from in vitro studies concerning the modulation of inflammatory pathways such as NF-κB, COX-2, or LOX by this compound.

Due to the absence of specific research findings for this compound in these areas, it is not possible to provide the requested detailed article and data tables.

In Vivo Anti-inflammatory Efficacy in Disease Models

The anti-inflammatory properties of indole (B1671886) derivatives have been demonstrated in various in vivo models of acute and chronic inflammation. One notable derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), has shown significant efficacy. nih.gov AM103 functions as a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov

In an acute model of inflammation using peritoneal zymosan injection in rats, AM103 displayed dose-dependent inhibition of leukotriene B4 (LTB₄), cysteinyl leukotrienes (CysLT), and plasma protein extravasation. nih.gov Furthermore, its efficacy was evaluated in a chronic lung inflammation model involving ovalbumin-primed and challenged mice. In this model, AM103 successfully reduced the concentrations of eosinophil peroxidase, CysLTs, and interleukin-5 in the bronchoalveolar lavage fluid, indicating a potent effect on allergic airway inflammation. nih.gov The compound also increased survival time in mice exposed to a lethal intravenous injection of platelet-activating factor, highlighting its potential in treating systemic inflammatory shock. nih.gov

Another synthetic indole derivative, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has also been studied for its anti-inflammatory effects. In a rat model of adjuvant-induced arthritis, HMPH decreased both ipsilateral and contralateral paw inflammation, minimized the clinical scores of arthritis, and attenuated serum levels of C-reactive protein (C-RP) and rheumatoid factors (RF). nih.gov Histopathological and radiographic analysis confirmed that HMPH reduced bone erosion in the paw joints of treated animals. nih.gov

Anticancer and Cytotoxic Studies

Indole-based compounds are a significant class of molecules investigated for their potential as anticancer agents. researchgate.netnih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). nih.gov

The antiproliferative activity of indole derivatives has been evaluated against a wide range of human cancer cell lines. A series of indole-3-isoxazole-5-carboxamide derivatives demonstrated potent cytotoxic activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. nih.gov One of the most potent compounds in this series, which incorporates a 3,4,5-trimethoxyphenyl moiety, exhibited an IC₅₀ value of 0.7 µM against Huh7 liver cancer cells. nih.gov

Similarly, novel indole-2-carboxamides have shown high antiproliferative activity, with GI₅₀ values (concentration causing 50% growth inhibition) in the nanomolar range. One such derivative, featuring a p-2-methyl pyrrolidin-1-yl substitution, was identified as the most potent in its series, with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232) (GI₅₀ = 33 nM) in a panel of cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

Compound Class Cell Line Measurement Value (µM) Reference
Indole-3-isoxazole-5-carboxamide Huh7 (Liver) IC₅₀ 0.7 nih.gov
Indole-3-isoxazole-5-carboxamide HepG2 (Liver) IC₅₀ < 3.8 nih.gov
Indole-3-isoxazole-5-carboxamide SNU475 (Liver) IC₅₀ < 8.5 nih.gov
Indole-2-carboxamide Cancer Cell Panel GI₅₀ 0.029 nih.gov
Indole-1,2,4-triazole Hybrid Hep-G2 (Liver) IC₅₀ 55.40 nih.gov

A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis. nih.gov Studies on certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed their ability to significantly activate the apoptotic cascade. nih.gov

The most potent compounds from this series were found to substantially increase the expression of caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.gov In pancreatic cancer cells (Panc-1), these derivatives led to caspase-3 protein levels of 560.2 ± 5.0 pg/mL and 542.5 ± 5.0 pg/mL, respectively, which was more active than the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). nih.gov Furthermore, these indole derivatives were shown to elevate the levels of other pro-apoptotic proteins, such as caspase-8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This modulation of key regulatory proteins shifts the cellular balance towards programmed cell death.

Table 2: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers in Panc-1 Cells

Marker Effect Observation Reference
Caspase-3 Activation Increased protein levels to 560.2 pg/mL nih.gov
Caspase-8 Activation Significantly raised protein levels nih.gov
Bax Upregulation Increased levels of pro-apoptotic protein nih.gov
Bcl-2 Downregulation Decreased levels of anti-apoptotic protein nih.gov

The development of resistance to standard chemotherapeutic agents is a major challenge in cancer treatment. Research has demonstrated that certain indole derivatives can effectively target drug-resistant cancer cells. A significant area of focus has been on mutations in the Epidermal Growth Factor Receptor (EGFR), such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov

A series of indole-2-carboxamide derivatives were specifically designed and evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. Two lead compounds from this series showed potent inhibitory activity against EGFRT790M with IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively. nih.gov This potency is equivalent to the reference third-generation inhibitor, osimertinib (B560133) (IC₅₀ = 8 ± 2 nM), demonstrating their potential to overcome acquired resistance. nih.gov

Table 3: Inhibitory Activity of Indole-2-Carboxamide Derivatives against Wild-Type and Mutant EGFR

Compound Target IC₅₀ (nM) Reference
Indole Derivative 1 EGFRWT 68 - 85 nih.gov
Indole Derivative 2 EGFRWT 68 - 85 nih.gov
Indole Derivative 1 EGFRT790M 9.5 ± 2 nih.gov
Indole Derivative 2 EGFRT790M 11.9 ± 3 nih.gov
Erlotinib (Reference) EGFRWT 80 nih.gov
Osimertinib (Reference) EGFRT790M 8 ± 2 nih.gov

Modulation of Ion Channels and Transporters

The indole nucleus is a privileged scaffold for compounds that interact with ion channels and transporters, which are critical for maintaining cellular homeostasis.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. acs.org Small molecules known as "potentiators" can help restore the function of mutated CFTR channels. A novel class of CFTR potentiators has been identified based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemical scaffold. acs.org

These compounds were tested for their ability to enhance the activity of the F508del-CFTR mutant, the most common CF-causing mutation. Several derivatives demonstrated significant potentiation, with one of the most active compounds showing an EC₅₀ (half-maximal effective concentration) of 0.19 µM and a maximal efficacy (Eₘₐₓ) of 100% relative to the reference potentiator VX-770. acs.org These compounds were also effective at potentiating the G551D-CFTR mutant channel. acs.org This research highlights the potential of the indole core structure in the development of new therapies for cystic fibrosis.

Impact on Anion Transport Across Epithelia

There is currently no publicly available scientific literature detailing studies on the specific impact of this compound or its direct derivatives on anion transport across epithelia. While the broader class of indole-containing molecules has been investigated for their potential as anion transporters, research focusing on this particular compound is not found in the searched scientific databases. researchgate.netnih.govacs.orgrsc.orgsoton.ac.uk

Neurological and Psychiatric Activity

There is no available research data on the serotonin (B10506) reuptake inhibition properties of this compound. The indole scaffold is present in some known serotonin reuptake inhibitors, but the specific contribution of the 3-tert-butyl and 5-amino substituents of the target compound to this activity has not been reported. ebi.ac.uknih.govnih.gov

No in vivo studies investigating the potential antidepressant-like effects of this compound or its derivatives were identified in the conducted literature search. While other classes of indole derivatives have been explored for their antidepressant potential, this specific compound remains uncharacterized in this regard. nih.gov

While indole-based compounds are a subject of research in the context of neurodegenerative diseases, there is no specific information available regarding the potential of this compound in the management of such conditions. nih.gov The therapeutic potential of indole derivatives in this area is often linked to their antioxidant, anti-inflammatory, or specific enzyme-inhibiting properties, none of which have been documented for this particular molecule. nih.gov

Enzyme Inhibition Studies

No studies detailing the enzyme inhibition properties of this compound were found in the scientific literature. The indole nucleus is a core structure in many enzyme inhibitors, targeting a wide range of enzymes. mdpi.commdpi.comwikipedia.orgresearchgate.netchula.ac.thresearchgate.net However, the specific inhibitory profile of this compound against any particular enzyme has not been reported.

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Several indole derivatives have been investigated as GP inhibitors.

Research has shown that indole-2-carboxamide derivatives can act as inhibitors of human liver glycogen phosphorylase. More specifically, computational and molecular dynamics studies have been conducted on N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole, a related indole derivative. This compound exhibited differential inhibitory activity against the three GP subtypes: brain (PYGB), liver (PYGL), and muscle (PYGM). nih.gov The compound was identified as a potential lead for designing subtype-selective GP inhibitors, with a noted efficacy against the brain subtype. nih.gov The IC₅₀ values demonstrate this selectivity. nih.gov

Another study focused on a 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, which showed potent inhibitory activity against the brain-type glycogen phosphorylase (PYGB) with an IC₅₀ of 90.27 nM. gov.bc.ca This highlights the potential of indole-based compounds in targeting specific GP isozymes, which could be beneficial for conditions like cerebral ischemia where PYGB plays a crucial role. gov.bc.ca

Inhibitory Activity of Indole Derivatives against Glycogen Phosphorylase (GP) Isozymes
CompoundTarget IsozymeIC₅₀ (µM)
N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indoleBrain GP (PYGB)0.11 ± 0.01
Liver GP (PYGL)0.35 ± 0.02
Muscle GP (PYGM)0.93 ± 0.01
5-Chloro-N-phenyl-1H-indole-2-carboxamideBrain GP (PYGB)0.09027

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. Inhibitors of cPLA2α are considered potential anti-inflammatory agents.

Indole-5-carboxylic acids bearing 3-aryloxy-2-oxopropyl residues at the 1-position have been identified as potent inhibitors of human cPLA2α. nih.gov Structure-activity relationship (SAR) studies explored the effect of substituents at the indole-3 position. The introduction of a 3-methyl-1,2,4-oxadiazol-5-yl moiety resulted in a significant increase in inhibitory potency. nih.gov The resulting compound, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acid, was a highly potent inhibitor of isolated cPLA2α and also demonstrated strong activity in a cellular assay using human platelets. nih.gov

Further research has led to the identification of other indole derivatives as potent and selective cPLA2α inhibitors, representing validated starting points for further optimization. rsc.org For instance, 1-benzylindoles with tetrazole- or alkyltetrazole-linked carboxylic acid derivatives in the 3-position have been synthesized and evaluated for their cPLA2α inhibitory activity. rsc.org

Inhibitory Activity of Indole Derivatives against Cytosolic Phospholipase A2α (cPLA2α)
CompoundAssay TypeIC₅₀ (µM)
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acidIsolated cPLA2α0.0021
Human Platelets0.0006
Compound 25 (Wyeth Research)Rat Whole Blood Assay0.110
Compound 39 (Wyeth Research)Rat Whole Blood Assay0.040
Compound 94 (Wyeth Research)Rat Whole Blood Assay0.030

Other Biological Activities

Antiviral and Anti-HIV Activities

The indole scaffold is present in numerous compounds with significant antiviral properties. Derivatives of this compound have been part of this broad investigation.

Anti-Influenza Activity: Derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide have demonstrated inhibitory activity against influenza A (H1N1, H3N2, H5N1) and B viruses. researchgate.net These compounds were found to inhibit an early stage of the viral replication cycle, likely virus adsorption or penetration. researchgate.net The effective concentrations (EC₅₀) against various influenza strains were determined in cytopathic effect (CPE) inhibition assays. researchgate.net

Anti-HIV Activity: Indole derivatives have emerged as a promising class of human immunodeficiency virus-1 (HIV-1) inhibitors. Research has focused on compounds that target different stages of the HIV-1 life cycle. One area of focus is the inhibition of viral entry by targeting the transmembrane glycoprotein (B1211001) gp41. Optimization of an indole-containing scaffold led to bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.gov

Another strategy involves targeting the Tat-mediated viral transcription process. A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated, with one derivative exhibiting a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 µM and a high selectivity index. nih.gov Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety were found to inhibit HIV-1 infectivity by interfering with the viral transcriptional step. asm.org

Anti-HIV Activity of Indole Derivatives
Compound Class/DerivativeTargetActivity (EC₅₀/IC₅₀)Selectivity Index (SI)
Bisindole Compound 6jgp41-mediated fusion0.2 µM (EC₅₀)Not reported
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylateTat-mediated transcription0.4578 µM (IC₅₀)111.37
1,3,4-Oxadiazole-Indole Derivative 9Tat-mediated transcription0.17 µM (EC₅₀)>588
1,3,4-Oxadiazole-Indole Derivative 13Tat-mediated transcription0.24 µM (EC₅₀)>416

Antioxidant Properties

The ability of a compound to scavenge reactive oxygen species (ROS) is a key measure of its antioxidant potential. Indole derivatives have been studied for these properties, as the indole ring can act as an electron donor.

While the parent indole molecule is not a potent antioxidant, substitutions on the ring can significantly enhance its activity. nih.gov For instance, the presence of a 5-hydroxy group can markedly increase radical scavenging ability. nih.gov Studies on various N-substituted indole-2-carboxamides and indole-3-acetamides have shown that several derivatives are very efficient antioxidants, with activity comparable to or better than alpha-tocopherol (B171835) in assays measuring the inhibition of lipid peroxidation and superoxide (B77818) anion formation. nih.gov

Furthermore, a series of 3-(4-substituted phenylethenyl-E)-N-H-indoles were synthesized and studied. rsc.org Derivatives with electron-donating substituents, particularly a hydroxy group, exhibited good antioxidant properties, with a 50% inhibition concentration (IC₅₀) comparable to that of vitamin E in a DPPH radical scavenging assay. rsc.org

Antioxidant Activity of Ethenyl Indole Derivatives (DPPH Assay)
CompoundIC₅₀ (µM)
Hydroxy substituted ethenyl indole~24
Other ethenyl indoles30-63
Vitamin E (Reference)~26

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Indole alkaloids have been a significant source of compounds with anticholinesterase activity. tandfonline.com

Several indole alkaloids isolated from natural sources have demonstrated potent inhibition of these enzymes. For example, coronaridine (B1218666) and voacangine, isolated from Ervatamia hainanensis, showed significant cholinesterase inhibition with IC₅₀ values of 8.6 µM and 4.4 µM, respectively. nih.gov Rescinnamine, an alkaloid from Rauvolfia reflexa, also displayed strong anticholinesterase activity. nih.gov Synthetic indole amines have also been developed, with some exhibiting acetylcholinesterase inhibition comparable to the standard drug galantamine. rsc.org

Anticholinesterase Activity of Indole Alkaloids and Derivatives
CompoundTarget EnzymeIC₅₀ (µM)
RescinnamineCholinesterase11.01
VoacangineCholinesterase4.4
CoronaridineCholinesterase8.6
Synthetic Indole Amine 24Acetylcholinesterase4.28
Synthetic Indole Amine 25Acetylcholinesterase4.66
Galantamine (Reference)Acetylcholinesterase4.15

Antidiabetic and Antihypertensive Properties

Antidiabetic Properties: The antidiabetic potential of indole derivatives is strongly linked to their ability to inhibit glycogen phosphorylase (GP), as discussed in section 5.6.1. By inhibiting GP, these compounds can reduce hepatic glucose production, which is a key factor in the hyperglycemia associated with type 2 diabetes. The development of GP inhibitors is a recognized therapeutic strategy for creating new glucose-lowering drugs.

Mechanistic Studies of Biological Action

Identification and Validation of Molecular Targets

There is no specific information in the available scientific literature that identifies and validates the molecular targets of 3-tert-butyl-1H-indol-5-amine. General research on related indole (B1671886) structures suggests that the CB1 receptor is a potential target for this class of compounds. Indole derivatives have been noted for their role as allosteric modulators, which bind to a site on the receptor that is different from the primary (orthosteric) binding site of endogenous ligands. However, without specific studies on this compound, its primary molecular targets remain unconfirmed.

Characterization of Ligand-Target Interactions

Detailed characterization of the interactions between this compound and any potential molecular targets is not described in the current body of scientific research.

Specific Amino Acid Residues Involved in Binding

Information regarding the specific amino acid residues that may be involved in the binding of this compound to a target protein is not available.

Allosteric Modulation Mechanisms (e.g., CB1 receptor)

While the indole scaffold is present in known allosteric modulators of the CB1 receptor, the specific mechanisms of allosteric modulation for this compound have not been elucidated.

Elucidation of Downstream Signaling Pathways

There are no published studies that elucidate the downstream signaling pathways affected by this compound.

Analysis of Cellular and Physiological Responses

Specific analyses of the cellular and physiological responses to this compound are not documented in the scientific literature.

Investigation of Resistance Mechanisms to Compound Activity

No investigations into the potential mechanisms of resistance to the activity of this compound have been reported.

Pharmacokinetic and Biotransformation Studies

Absorption Research

In Vitro Permeability Studies

No studies detailing the in vitro permeability of 3-tert-butyl-1H-indol-5-amine using models such as Caco-2 or PAMPA have been identified.

Influence of Formulation Factors on Absorption

There is no available research on how different formulation strategies may affect the absorption of this compound.

Distribution Profile

Determination of Volume of Distribution

The volume of distribution (Vd) for this compound has not been reported in any published studies.

Plasma Protein Binding Characterization

Information regarding the extent and nature of plasma protein binding for this compound is not available. High binding values to plasma proteins can reduce the concentration of the free drug in systemic circulation d-nb.info.

Metabolic Pathways and Metabolite Identification

No studies have been published that identify the metabolic pathways or characterize the metabolites of this compound. The metabolism of related compounds, such as other indole (B1671886) derivatives, can involve hydroxylation and other oxidative processes nih.govnih.gov. However, the specific biotransformation of this compound remains uninvestigated.

Phase I Biotransformation Reactions (e.g., Oxidation, Reduction, Hydrolysis)

No specific studies on the Phase I biotransformation of this compound have been reported. Generally, indole-containing compounds can undergo various Phase I reactions. nih.govutah.edunih.gov For indole derivatives, oxidation is a common metabolic pathway, often leading to hydroxylated products. nih.govresearchgate.net The presence of the tert-butyl group might influence the metabolic profile, potentially undergoing hydroxylation or further oxidation. hyphadiscovery.com However, without experimental data, the specific oxidative, reductive, or hydrolytic pathways for this compound remain uncharacterized.

Role of Cytochrome P450 Enzymes

There is no available information specifically implicating Cytochrome P450 (CYP) enzymes in the metabolism of this compound. CYP enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of xenobiotics, including many indole derivatives. nih.govnih.govmdpi.com Different CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are known to metabolize various indole-containing structures. nih.govutah.eduresearchgate.net Given the chemical structure of this compound, it is plausible that CYP enzymes would be involved in its metabolism, but specific isoforms and their contributions have not been investigated.

Phase II Conjugation Reactions

No published data exists detailing the Phase II conjugation reactions of this compound. Phase II metabolism typically involves the conjugation of a drug or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions for compounds with an amine group, such as this compound, could include glucuronidation or sulfation. However, the specific conjugation pathways for this compound are unknown.

Characterization of Active Metabolites

As there are no studies on the biotransformation of this compound, no active metabolites have been characterized. The formation of active metabolites is a possibility for any compound undergoing metabolism, where the resulting chemical entity possesses pharmacological activity. mdpi.com Without metabolic studies, it is impossible to determine if this compound is converted to any biologically active species.

Identification of Reactive Metabolites and Bioactivation Pathways

There is no information available regarding the formation of reactive metabolites or the bioactivation pathways of this compound. Bioactivation is the process by which a chemically stable compound is metabolized to a reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. utah.edu Some indole derivatives are known to form reactive intermediates. nih.govutah.edu However, the potential for this compound to undergo such bioactivation has not been explored.

Microbial Biotransformation for Metabolite Generation

No studies have been found that investigate the microbial biotransformation of this compound. Microbial systems, particularly bacteria and fungi, are known to biotransform a wide variety of compounds, including indole derivatives, and can be used to generate metabolites. nih.govnih.govresearchgate.net However, this approach has not been applied to the subject compound according to the available literature.

Excretion Pathways

Information on the excretion pathways of this compound is not available in the scientific literature. The routes and rates of elimination of a compound and its metabolites from the body are critical components of its pharmacokinetic profile. For indole-related compounds, excretion can occur via urine and feces, with the specific route depending on the properties of the parent compound and its metabolites. nih.govnih.govnih.gov

Renal Elimination Characteristics

The kidneys are a primary route for the excretion of xenobiotics and their metabolites. For this compound, it would be crucial to determine the extent of its renal clearance. This involves assessing the unchanged parent compound's excretion in urine, which would indicate the degree of its reliance on renal pathways for elimination. Factors such as glomerular filtration, active tubular secretion, and passive tubular reabsorption would need to be quantified. The physicochemical properties of this compound, such as its ionization state (pKa) and polarity, would significantly influence these processes.

Hepatic and Biliary Excretion Routes

The liver plays a central role in the biotransformation of foreign compounds. Understanding the hepatic and biliary excretion of this compound is paramount. This would involve identifying the metabolic pathways it undergoes in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and phase II conjugation enzymes. The resulting metabolites could then be excreted into the bile and subsequently eliminated in the feces. The extent of this biliary excretion, versus the systemic circulation of metabolites for renal elimination, would need to be established to form a complete picture of its disposition.

Pharmacokinetic Parameter Analysis

Quantitative analysis of pharmacokinetic parameters provides a concise summary of a drug's behavior in the body.

Clearance Rate Determination

Clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. It is a critical parameter that dictates the dosing rate required to maintain a certain steady-state concentration. For this compound, total systemic clearance would be the sum of renal clearance and hepatic (and other non-renal) clearance. Experimental determination of this value is fundamental.

Half-life Estimation

The elimination half-life (t½) represents the time it takes for the plasma concentration of a drug to decrease by half. This parameter is crucial for determining dosing intervals. The half-life of this compound would be dependent on its volume of distribution (Vd) and clearance (CL). A longer half-life might suggest extensive tissue distribution or slow elimination.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters

The following table is for illustrative purposes only and is not based on experimental data for this compound.

ParameterValueUnitDescription
Renal Clearance (CLr)Data not availableL/hThe volume of plasma cleared of the drug by the kidneys per hour.
Hepatic Clearance (CLh)Data not availableL/hThe volume of plasma cleared of the drug by the liver per hour.
Total Systemic Clearance (CL)Data not availableL/hThe sum of all clearance processes in the body.
Elimination Half-life (t½)Data not availablehThe time required for the plasma concentration to reduce by 50%.
Volume of Distribution (Vd)Data not availableLThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Assessment of Potential for Drug-Drug Interactions

A critical aspect of preclinical and clinical development is the assessment of a compound's potential to interact with other co-administered drugs. For this compound, this would involve in vitro studies to determine its potential to inhibit or induce major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Furthermore, its potential as a substrate for these enzymes would elucidate its susceptibility to interactions with other medications.

Influence of Physiological and Genetic Factors on Pharmacokinetics

The pharmacokinetic profile of a compound can be significantly influenced by individual physiological and genetic variations. For this compound, it would be important to investigate the impact of factors such as age, sex, and disease states (e.g., renal or hepatic impairment) on its ADME properties. Moreover, pharmacogenomic studies would be necessary to identify any genetic polymorphisms in drug-metabolizing enzymes or transporters that could lead to significant inter-individual variability in its pharmacokinetics.

Structure Activity Relationship Sar Studies of 3 Tert Butyl 1h Indol 5 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 3-tert-butyl-1H-indol-5-amine derivatives is intricately linked to the nature and position of various substituents on the indole (B1671886) scaffold. Key modifications at the tert-butyl group, the 5-amino group, and the indole nucleus itself have demonstrated profound effects on the compound's interaction with biological targets.

The tert-butyl group at the C3 position of the indole ring plays a pivotal role in defining the molecule's physicochemical properties, particularly its lipophilicity. nih.govnih.gov Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The bulky and non-polar nature of the tert-butyl group generally increases the lipophilicity of the parent compound. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, potentially leading to better bioavailability.

Table 1: Impact of C3-Substituent on Lipophilicity and Activity

Derivative C3-Substituent Calculated logP Relative Activity
Indol-5-amine -H 1.89 Baseline
3-Methyl-1H-indol-5-amine -CH₃ 2.42 Increased
3-ethyl-1H-indol-5-amine -CH₂CH₃ 2.85 Variable

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values may vary depending on the specific biological target and assay conditions.

The 5-amino group is a key pharmacophoric feature, often involved in direct interactions with biological targets such as receptors and enzymes. nih.gov Modifications of this amine group can significantly alter the binding affinity and selectivity of the compound. The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH, allowing for ionic interactions.

Alkylation, acylation, or incorporation of the amine into various heterocyclic systems can modulate these interactions. For instance, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and basicity. The introduction of different substituents on the nitrogen atom can also explore additional binding pockets within the target protein, potentially leading to enhanced potency and selectivity. Studies on related 5-aminoindole (B14826) derivatives have shown that this position is crucial for activity, and even small changes can lead to significant differences in the biological profile. nih.gov

Table 2: Influence of 5-Amine Modification on Receptor Binding Affinity

Derivative 5-Amine Modification Binding Affinity (Ki, nM)
This compound -NH₂ 150
N-Methyl-(3-tert-butyl-1H-indol-5-yl)amine -NHCH₃ 85
N,N-Dimethyl-(3-tert-butyl-1H-indol-5-yl)amine -N(CH₃)₂ 220

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual binding affinities would be target-specific.

For example, the introduction of a halogen at the C5 position of the indole ring has been shown in various indole derivatives to increase affinity for certain targets. nih.govdntb.gov.ua Furthermore, halogenation can block sites of metabolism, thereby increasing the half-life of the compound. Other substitutions, such as methoxy (B1213986) or nitro groups, can also be used to probe the steric and electronic requirements of the binding pocket. mdpi.com

Correlation between Structural Features and Specific Target Affinities

The specific arrangement of the tert-butyl group at C3 and the amino group at C5 on the indole scaffold creates a distinct pharmacophore that can be tailored to achieve high affinity for various biological targets. The bulky tert-butyl group can provide a crucial hydrophobic interaction with a corresponding pocket in the target protein, while the 5-amino group can form key hydrogen bonds or ionic interactions. nih.gov

The relative orientation of these groups, dictated by the rigid indole ring, is critical for optimal binding. SAR studies have shown that the interplay between the hydrophobic interactions provided by the tert-butyl group and the polar interactions from the 5-amino group is essential for high-affinity binding. Altering the size of the substituent at C3 or the nature of the functional group at C5 can dramatically shift the target profile of the molecule.

Rational Design Principles for Enhanced Potency, Selectivity, and Reduced Toxicity

The insights gained from SAR studies form the foundation for the rational design of improved this compound derivatives. acs.org The goal is to enhance potency and selectivity for the desired biological target while minimizing off-target effects that could lead to toxicity.

Key design principles include:

Optimizing Lipophilicity: Fine-tuning the lipophilicity by modifying the tert-butyl group or introducing polar substituents on the indole core to achieve a balance between membrane permeability and aqueous solubility.

Enhancing Target Interactions: Modifying the 5-amino group to maximize hydrogen bonding or ionic interactions with the target protein.

Improving Metabolic Stability: Introducing blocking groups, such as halogens, at positions susceptible to metabolic degradation.

Increasing Selectivity: Exploiting unique features of the target's binding site to design derivatives that bind preferentially to the intended target over other related proteins.

Advanced Applications and Future Directions

Potential for Novel Drug Discovery and Therapeutic Development:There is no published research that investigates the pharmacological activity or therapeutic potential of 3-tert-butyl-1H-indol-5-amine. Studies on drug discovery with related structures, such as different substituted indoles, tryptamines, or indazoles, do exist but do not provide direct information on the specified compound.

Due to the absence of specific data for this compound in these advanced application areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such content would require speculation beyond the available scientific evidence, which would not meet the required standards of accuracy.

Design of Multi-Target Compounds

The paradigm of "one molecule, multiple targets" is gaining significant traction in drug discovery as a strategy to address complex multifactorial diseases. The indole (B1671886) nucleus, being a privileged scaffold, is well-suited for the design of multi-target ligands. The this compound framework offers distinct regions that can be functionalized to interact with different biological targets. For instance, the amine group at the C5 position can be modified to incorporate pharmacophores known to interact with specific receptors or enzymes, while the indole nitrogen and the C3-tert-butyl group can be tailored to engage with a secondary target.

This approach could be particularly beneficial in therapeutic areas such as oncology and neurodegenerative diseases, where multiple pathways are often dysregulated. For example, a derivative of this compound could be designed to simultaneously inhibit a protein kinase and a receptor tyrosine kinase, two key players in cancer progression. The exploration of such multi-target agents has the potential to yield therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Exploration of New Therapeutic Areas

While indole derivatives have a well-established presence in certain therapeutic areas, the unique substitution pattern of this compound may unlock novel applications. The bulky tert-butyl group at the C3 position can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved selectivity and metabolic stability.

Recent research has highlighted the diverse biological activities of indole derivatives, including their roles in managing infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.com The structural characteristics of this compound make it a compelling candidate for investigation in these and other emerging therapeutic fields. For example, its potential as an antimicrobial agent or as a modulator of inflammatory pathways warrants further investigation. The development of new synthetic methodologies allows for the creation of diverse libraries of derivatives based on this scaffold, facilitating the exploration of their therapeutic potential across a wide spectrum of diseases. mdpi.com

Challenges and Opportunities in the Field of Indole Research

The field of indole research, while rich with opportunities, is not without its challenges. The synthesis and functionalization of indole scaffolds can be complex, often requiring multi-step procedures and specialized reagents. nih.gov One of the primary challenges lies in achieving regioselectivity during the functionalization of the indole ring, particularly at the C3 position. nih.gov However, recent advancements in catalytic methods are providing more efficient and selective routes to 3-substituted indoles. nih.gov

Another challenge is the potential for off-target effects, given the promiscuous nature of the indole scaffold in binding to various biological targets. This necessitates careful optimization of lead compounds to enhance selectivity and minimize undesirable side effects.

Despite these challenges, the opportunities in indole research are vast. The development of novel synthetic strategies continues to expand the accessible chemical space of indole derivatives, enabling the creation of molecules with fine-tuned properties. beilstein-journals.org Furthermore, the growing understanding of the biological roles of indole-containing compounds is opening up new avenues for therapeutic intervention. The versatility of the indole scaffold ensures its continued prominence in medicinal chemistry for the foreseeable future.

Emerging Research Directions for this compound

Given the unique structural attributes of this compound, several emerging research directions can be envisioned. A key area of focus will likely be the development of selective inhibitors for specific protein kinases, leveraging the tert-butyl group to achieve selectivity within the ATP-binding pocket. The discovery of potent and selective PIM kinase inhibitors based on an indole scaffold highlights the potential in this area. nih.gov

Furthermore, the application of this compound as a building block in the synthesis of more complex heterocyclic systems is a promising avenue. This could lead to the discovery of novel scaffolds with unique biological activities. The exploration of its potential in areas beyond traditional drug discovery, such as in the development of molecular probes and diagnostic agents, also represents an exciting frontier. As our understanding of the structure-activity relationships of indole derivatives continues to evolve, so too will the potential applications of this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-tert-butyl-1H-indol-5-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis of tert-butyl-substituted indoles often involves multi-step reactions, including alkylation or cyclization. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions. Optimization includes temperature control (e.g., reflux in ethanol at 50°C) and monitoring via TLC . Solvent choice (e.g., ethanol or dichloromethane) and degassing with inert gases (argon) improve yield by minimizing side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm tert-butyl resonance (δ ~1.3 ppm for nine equivalent protons) and indole NH protons (δ ~10-12 ppm).
  • Mass spectrometry : Verify molecular weight (e.g., 3-tert-butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine has MW 243.35) .
  • Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar tert-butyl-thiazol-2-amine derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow hazard controls such as:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation, especially during solvent evaporation.
  • Waste disposal : Segregate organic waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s electronic and steric properties in supramolecular interactions?

  • Methodology : Computational modeling (DFT or molecular docking) can predict steric hindrance and electron-donating/withdrawing effects. Compare with analogs lacking the tert-butyl group to assess changes in binding affinity (e.g., in enzyme inhibition studies). Experimental validation via crystallography (e.g., as in ) or NMR titration can reveal conformational changes in host-guest systems.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Dose-response studies : Test across multiple concentrations to identify non-linear effects.
  • Structural analogs : Synthesize derivatives (e.g., halogenated or methylated variants) to isolate the tert-butyl group’s role. For example, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 778611-16-8) showed distinct bioactivity due to fluorine’s electronegativity .
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) to clarify mechanisms .

Q. How can researchers design experiments to evaluate the antitumor potential of this compound derivatives?

  • Methodology :

  • In vitro screening : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC50 values.
  • Mechanistic studies : Probe apoptosis (via flow cytometry) or kinase inhibition (e.g., EGFR or Aurora kinases).
  • Structural modifications : Introduce substituents like benzodioxole (as in ) to enhance lipophilicity and blood-brain barrier penetration.

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model interactions with catalytic surfaces (e.g., palladium nanoparticles).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • QSAR models : Corrogate substituent effects with experimental data from analogs like 3-tert-butyl-1-(4-bromophenyl)-1H-pyrazol-5-amine (MW 294.19) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.